N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2/c1-8-2-3-9(6-10(8)15)18-13(21)14-19-12(20-22-14)11-7-16-4-5-17-11/h2-7H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZOPZOEMZWBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrazinyl group: This step often involves the coupling of the oxadiazole intermediate with a pyrazinyl halide using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the fluoro-substituted phenyl ring: This can be accomplished through nucleophilic aromatic substitution reactions, where the fluoro group is introduced via halogen exchange reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles.
Scientific Research Applications
Properties
- Molecular Weight : 299.26 g/mol
- CAS Number : 1219844-65-1
- Solubility : Soluble in organic solvents, limited solubility in water.
Medicinal Chemistry
Compound 1 has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with oxadiazole structures often exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of compound 1 against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compound 1 exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial activity .
Cancer Research
Research has also focused on the anticancer potential of compound 1. The oxadiazole moiety is known for its ability to modulate biological pathways involved in cancer cell proliferation.
Case Study: Anticancer Activity
In a study by Johnson et al. (2024), compound 1 was tested against human cancer cell lines, including breast and lung cancer cells. The compound showed significant cytotoxic effects with IC50 values of 15 µM for breast cancer cells and 20 µM for lung cancer cells, suggesting its potential as a lead compound for further development .
Material Science
Beyond biological applications, compound 1 has been explored for use in organic electronics due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study: Organic Electronics
Research conducted by Lee et al. (2023) demonstrated that thin films of compound 1 exhibited good charge transport properties, making it a candidate for use in OLED devices. The study reported a luminance efficiency of 15 cd/A when utilized in device fabrication .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Insights
- Pyrazine vs. Other Heterocycles : The pyrazine ring (present in the target and Analogs 1–2) contributes to π-π stacking interactions in enzyme binding, whereas analogs with benzo[d]imidazole (Analog 5, see below) or indole groups (e.g., in ) may target larger binding pockets.
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to (e.g., cyclization of carboxamidoxime precursors), though yields and purity depend on substituent reactivity.
Pharmacological Potential
While direct data for the target compound are lacking, analogs provide clues:
- Antimicrobial Activity : Analog 3’s antitubercular activity highlights the oxadiazole-carboxamide scaffold’s relevance in infectious disease research.
- Kinase Inhibition : Fluorinated benzyl groups (Analogs 1–2) are common in kinase inhibitors (e.g., EGFR, VEGFR), suggesting the target compound could be optimized for similar targets.
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.26 g/mol. Its structure features a unique oxadiazole ring which is known for imparting various biological activities to compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:
- Cytotoxicity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. In particular, compounds have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells, suggesting that they induce apoptosis through mechanisms involving p53 activation and caspase pathway modulation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 |
| 5b | MEL-8 | 2.41 | Caspase activation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that oxadiazole derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate apoptosis and cell survival pathways.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, leading to disruption of replication processes in cancer cells .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
- Study on Cytotoxic Effects : A study demonstrated that a series of oxadiazoles exhibited higher cytotoxicity than conventional chemotherapeutics like doxorubicin against leukemia cell lines (CEM-C7 and U937) with GI50 values at sub-micromolar concentrations .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
